molecular formula C18H16N2O5S2 B2568480 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide CAS No. 2034265-17-1

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide

Cat. No.: B2568480
CAS No.: 2034265-17-1
M. Wt: 404.46
InChI Key: OJAQGPNFTRJXEU-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. The final step involves the sulfonation to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)ethyl]methanesulfonamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    1-(1,2-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide: Lacks the furan ring, which could influence its electronic properties and interactions with molecular targets.

Uniqueness

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]methanesulfonamide is unique due to the presence of all three heterocyclic rings (benzoxazole, furan, and thiophene) and the hydroxy group. This combination of functional groups and rings provides the compound with a distinct set of chemical and biological properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c21-18(13-7-8-24-10-13,17-6-3-9-26-17)12-19-27(22,23)11-15-14-4-1-2-5-16(14)25-20-15/h1-10,19,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQGPNFTRJXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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